molecular formula C23H19N3O B287371 N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B287371
M. Wt: 353.4 g/mol
InChI Key: FVJLYRYZAUCFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as MPDC, is a chemical compound that has gained significant attention in scientific research. MPDC belongs to the class of pyrazole carboxamides and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been reported to have significant biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been reported to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and tissue remodeling.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It has good solubility in various solvents and can be easily synthesized in good yields. However, N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has some limitations, such as its low stability in acidic conditions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One direction is to investigate the potential of N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to study the structure-activity relationship of N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide and its derivatives to improve its efficacy and reduce its toxicity. Furthermore, the development of novel synthesis methods for N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide and its derivatives can also be explored.
Conclusion
In conclusion, N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is a promising chemical compound that has shown significant potential in various scientific research applications. Its synthesis method is well-established, and it has been reported to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, but it also has some limitations. Future research on N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can lead to the development of novel therapeutic agents and the improvement of existing ones.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide involves the reaction of 4-methylbenzoyl chloride with diphenylhydrazine in the presence of a base. The resulting product is then treated with an acid to obtain N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. This method has been reported in various studies and has shown good yields.

Scientific Research Applications

N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

properties

Product Name

N-(4-methylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-methylphenyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C23H19N3O/c1-17-12-14-19(15-13-17)25-23(27)21-16-24-26(20-10-6-3-7-11-20)22(21)18-8-4-2-5-9-18/h2-16H,1H3,(H,25,27)

InChI Key

FVJLYRYZAUCFDE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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